Bromate

描述

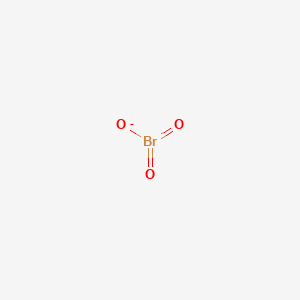

Bromate is a chemical compound that contains the this compound anion, BrO₃⁻. It is a bromine-based oxoanion and is commonly found in compounds such as sodium this compound (NaBrO₃) and potassium this compound (KBrO₃). Bromates are typically formed as by-products during the ozonation of bromide-containing water, a process often used in water treatment . This compound is considered a potential human carcinogen and is regulated in drinking water due to its health risks .

准备方法

Synthetic Routes and Reaction Conditions: Bromates can be synthesized in laboratories by dissolving bromine (Br₂) in a concentrated solution of potassium hydroxide (KOH). The reactions proceed via the intermediate formation of hypobromite (BrO⁻): [ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]

Industrial Production Methods: In industrial settings, bromates are often produced through the electrochemical oxidation of bromide ions in brine solutions. This process involves the electrolysis of brine without a membrane, leading to the formation of hypochlorite, which subsequently reacts with bromide to form bromate .

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can undergo various oxidation reactions. For example, it can oxidize iodide (I⁻) to iodine (I₂).

Reduction: this compound can be reduced to bromide (Br⁻) in the presence of reducing agents such as sulfur dioxide (SO₂) or hydrogen sulfide (H₂S).

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include iodide and acidic conditions.

Reduction Reactions: Reducing agents like sulfur dioxide and hydrogen sulfide are commonly used.

Major Products:

Oxidation: Iodine (I₂) is a major product when this compound oxidizes iodide.

Reduction: Bromide (Br⁻) is the primary product when this compound is reduced.

科学研究应用

Bromate has several applications in scientific research and industry:

Chemistry: this compound is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: It is used in studies related to oxidative stress and its effects on biological systems.

Medicine: this compound’s potential carcinogenic properties make it a subject of research in toxicology and cancer studies.

Industry: this compound is used in the food industry, particularly in bread-making, to improve dough strength and rise.

作用机制

Bromate exerts its effects primarily through its strong oxidizing properties. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative damage is a key factor in its potential carcinogenicity . This compound can also interfere with cellular redox balance and signaling pathways, leading to various biological effects.

相似化合物的比较

Bromate is similar to other oxyanions of halogens, such as chlorate (ClO₃⁻) and iodate (IO₃⁻). this compound is unique in its formation during the ozonation of bromide-containing water and its strong oxidizing properties. Other similar compounds include:

Chlorate (ClO₃⁻): Formed during the chlorination of water containing chloride ions.

Iodate (IO₃⁻): Formed during the iodination of water containing iodide ions.

This compound’s uniqueness lies in its specific formation pathways and its potent oxidizing ability, which makes it both useful in industrial applications and a concern for public health due to its potential carcinogenicity .

属性

IUPAC Name |

bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDBWCPKPHAZSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023923 | |

| Record name | Bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromates, inorganic, n.o.s. is a colorless to light colored solid. Slightly soluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | BROMATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15541-45-4 | |

| Record name | BROMATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)